molecular formula C11H15ClN2O B3009153 3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride CAS No. 73536-92-2

3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride

Cat. No.: B3009153
CAS No.: 73536-92-2
M. Wt: 226.7
InChI Key: BGYSRQLTJLNBKG-UHFFFAOYSA-N
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Description

3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This compound is structurally related to tryptamine, a well-known neurotransmitter, and shares similarities with other biologically active indole derivatives such as serotonin and melatonin .

Mechanism of Action

Target of Action

The compound “3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride”, also known as Tryptamine , primarily targets the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain . These targets play a crucial role in the metabolism of biogenic amines, including neurotransmitters and trace amines.

Mode of Action

Tryptamine interacts with its targets by binding to the active sites of these enzymes . This interaction can lead to changes in the enzyme’s activity, potentially influencing the metabolism of biogenic amines.

Biochemical Pathways

Tryptamine is involved in the Tryptophan Metabolism pathway . It is a derivative of the amino acid tryptophan and can be converted into various other compounds, including serotonin and melatonin . These compounds play key roles in various physiological processes, including mood regulation, sleep, and circadian rhythm .

Pharmacokinetics

It is known that tryptamine is soluble in water , which could potentially influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of Tryptamine’s action are largely dependent on its metabolism into other compounds. For example, its conversion into serotonin can influence mood and behavior, while its conversion into melatonin can affect sleep and circadian rhythms .

Action Environment

The action, efficacy, and stability of Tryptamine can be influenced by various environmental factors. For instance, the presence of other compounds, such as enzymes and cofactors, can affect its metabolism and hence its action. Additionally, factors such as pH and temperature can influence its stability and activity .

Biochemical Analysis

Biochemical Properties

3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride, due to its structural similarity to tryptamine , may interact with various enzymes, proteins, and other biomolecules. Tryptamine is known to interact with trace amine-associated receptors in the mammalian brain, regulating the activity of dopaminergic, serotonergic, and glutamatergic systems . Therefore, it is plausible that this compound may have similar interactions.

Cellular Effects

Given its structural similarity to dopamine , it may influence cell function by modulating neurotransmitter systems. Dopamine, for instance, plays a crucial role in reward-motivated behavior and motor control .

Molecular Mechanism

Based on its structural similarity to tryptamine , it may exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

Studies on similar compounds like tryptamine have shown that their effects can change over time .

Metabolic Pathways

It is likely to be involved in pathways related to indole derivatives, given its structural similarity to tryptamine .

Transport and Distribution

Based on its structural similarity to tryptamine , it may interact with various transporters and binding proteins.

Subcellular Localization

Related compounds like tryptamine are known to be localized in specific compartments or organelles .

Preparation Methods

The synthesis of 3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride can be achieved through several synthetic routesThe final step involves the conversion of the free base to its hydrochloride salt .

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Properties

IUPAC Name

3-(2-aminoethyl)-1-methylindol-5-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-13-7-8(4-5-12)10-6-9(14)2-3-11(10)13;/h2-3,6-7,14H,4-5,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYSRQLTJLNBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)O)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73536-92-2
Record name 3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride
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